4-tert-Butylphenyl isocyanate

Übersicht

Beschreibung

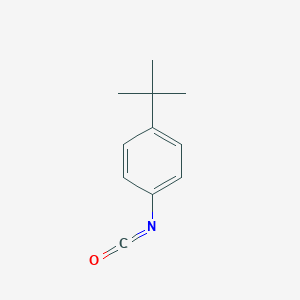

4-tert-Butylphenyl isocyanate: is an organic compound with the molecular formula C11H13NO . It is a derivative of phenyl isocyanate, where a tert-butyl group is attached to the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-tert-Butylphenyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: The traditional method involves the reaction of 4-tert-butylaniline with phosgene.

Oxidation of Isonitriles: Another method involves the oxidation of 4-tert-butylphenyl isonitrile using oxidizing agents like dimethyl sulfoxide (DMSO) in the presence of trifluoroacetic anhydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the phosgenation of 4-tert-butylaniline, followed by purification steps such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-tert-Butylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Substitution Reactions: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Alcohols and Amines: Reactions with alcohols and amines are typically carried out at room temperature or slightly elevated temperatures in the presence of a catalyst such as triethylamine.

Oxidizing Agents: Oxidation reactions often use DMSO and trifluoroacetic anhydride as reagents.

Major Products:

Carbamates: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Functional Molecules

4-tert-Butylphenyl isocyanate serves as a valuable building block in organic synthesis. Its reactive isocyanate group readily participates in nucleophilic substitution reactions, making it suitable for synthesizing various functionalized compounds.

2. Synthesis of Amidines

This compound has been utilized in the palladium-catalyzed synthesis of amidines, showcasing its role in generating complex nitrogen-containing structures that are important in pharmaceuticals and agrochemicals .

Polymer Chemistry

1. Production of Polyurethane Foams

this compound is employed in the production of polyurethane foams. The compound's reactivity allows it to react with polyols to form urethane linkages, leading to materials with desirable mechanical properties and thermal stability.

2. Coatings and Adhesives

The compound's unique steric hindrance contributes to the formulation of coatings and adhesives that require specific performance characteristics, such as flexibility and durability under varying environmental conditions.

Material Science

1. Development of Novel Materials

Researchers are exploring the potential of this compound in developing new materials with tailored properties. Its steric effects can be leveraged to manipulate the physical characteristics of polymers, leading to innovations in material design.

2. Biocompatibility Studies

While the biological activity of this compound has not been extensively studied, preliminary research indicates its potential for use in biocompatible materials, particularly in biomedical applications where polymeric scaffolds are required .

Toxicological Considerations

Despite its utility, this compound poses significant health risks, including skin irritation and respiratory sensitization. Proper handling protocols must be established to mitigate exposure risks in laboratory and industrial settings.

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study investigated new chemical entities for their ability to inhibit Mycobacterium tuberculosis. Among the compounds tested, derivatives related to this compound exhibited promising activity against bacterial growth, highlighting its potential role in medicinal chemistry .

Case Study 2: Structure-Activity Relationship Studies

In structure-activity relationship studies involving phenylpiperidine derivatives, compounds incorporating 4-tert-Butylphenyl groups were evaluated for their antibacterial properties. Results indicated that modifications at the para position significantly influenced biological activity, suggesting avenues for further research into therapeutic agents .

Comparative Data Table

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| This compound | Bulky tert-butyl group on phenol | Sterically hindered, lower reactivity |

| Phenyl Isocyanate | No bulky substituent | More reactive due to lack of steric hindrance |

| tert-Butyl Isocyanate | No aromatic component | Primarily used in polymer chemistry |

| 4-Methylphenyl Isocyanate | Methyl group instead of tert-butyl | Different reactivity due to smaller substituent |

Wirkmechanismus

The mechanism of action of 4-tert-butylphenyl isocyanate involves the reactivity of the isocyanate group (N=C=O). This group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl, amino, and thiol groups in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms .

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain conditions.

4-Chlorophenyl isocyanate: Contains a chlorine atom instead of a tert-butyl group, which affects its reactivity and applications.

4-Methylphenyl isocyanate: Has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

Uniqueness: 4-tert-Butylphenyl isocyanate is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and selectivity in chemical reactions. This steric hindrance can be advantageous in selective synthesis processes where specific reaction pathways are desired .

Biologische Aktivität

4-tert-Butylphenyl isocyanate (4-TBPI), a derivative of phenyl isocyanate, is characterized by the presence of a tert-butyl group attached to a phenyl ring. This structural modification imparts unique steric properties influencing its reactivity and biological interactions. While the biological activity of 4-TBPI has not been extensively studied, existing literature suggests significant implications in various biological contexts, particularly concerning toxicity and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₃N₃O

- Molecular Weight : 191.293 g/mol

- Appearance : Colorless to yellowish liquid with a pungent odor

- Boiling Point : 92-94 °C at reduced pressure

- Density : 0.986 g/mL at 25 °C

Biological Activity Overview

4-TBPI exhibits several biological activities, primarily related to its potential as an irritant and allergen. The following sections detail its known effects:

1. Toxicity and Irritation

4-TBPI is classified as an irritant and poses significant health risks upon exposure. Common symptoms associated with exposure include:

- Skin irritation

- Allergic reactions

- Respiratory issues

Research indicates that exposure to isocyanates, including 4-TBPI, can lead to occupational asthma and other respiratory sensitizations, particularly in industrial settings where exposure levels are elevated .

Comparative Analysis with Related Compounds

The biological activity of 4-TBPI can be compared to other isocyanates and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenethyl Isothiocyanate | C₉H₉NS | Strong anticancer properties; simpler structure |

| Benzyl Isothiocyanate | C₉H₉NS | Potent antimicrobial activity |

| 2-Phenylethyl Isothiocyanate | C₁₁H₁₃NS | More complex side chains; used in flavoring |

| This compound | C₁₁H₁₃NCO | Sterically hindered; lower reactivity compared to others |

Occupational Health Studies

A study examining the relationship between isocyanate exposure and occupational asthma found that workers exposed to isocyanates had significantly higher rates of respiratory issues compared to non-exposed individuals. The odds ratio associated with exposure levels indicated a strong correlation between high exposure levels and the onset of asthma symptoms .

Anticancer Mechanisms

Although direct studies on 4-TBPI are sparse, related research on isothiocyanates has shown that these compounds can modify cellular pathways leading to apoptosis in cancer cells. The potential for 4-TBPI to exhibit similar mechanisms warrants further investigation.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370888 | |

| Record name | 4-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-67-5 | |

| Record name | 4-tert-Butylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.